molecular formula C5H9NO3 B12285452 Trimethoxyacetonitrile CAS No. 68714-36-3

Trimethoxyacetonitrile

Cat. No.: B12285452
CAS No.: 68714-36-3
M. Wt: 131.13 g/mol
InChI Key: SDPIMMFNSSNIJI-UHFFFAOYSA-N
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Description

Trimethoxyacetonitrile, also known as 2,2,2-trimethoxyacetonitrile, is an organic compound with the molecular formula C5H9NO3. It is a nitrile derivative characterized by the presence of three methoxy groups attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethoxyacetonitrile can be synthesized through several methods. One common approach involves the reaction of acetonitrile with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which subsequently undergoes methoxylation to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the continuous flow of reactants through a reactor system. This method ensures efficient mixing and reaction control, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Trimethoxyacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trimethoxyacetonitrile involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The presence of methoxy groups enhances its reactivity, allowing it to participate in diverse chemical transformations. The exact molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating its precise mechanisms .

Comparison with Similar Compounds

Uniqueness: Trimethoxyacetonitrile is unique due to the presence of three methoxy groups, which significantly influence its chemical reactivity and properties. This structural feature distinguishes it from other nitrile compounds and enhances its versatility in various chemical reactions and applications .

Properties

CAS No.

68714-36-3

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2,2,2-trimethoxyacetonitrile

InChI

InChI=1S/C5H9NO3/c1-7-5(4-6,8-2)9-3/h1-3H3

InChI Key

SDPIMMFNSSNIJI-UHFFFAOYSA-N

Canonical SMILES

COC(C#N)(OC)OC

Origin of Product

United States

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